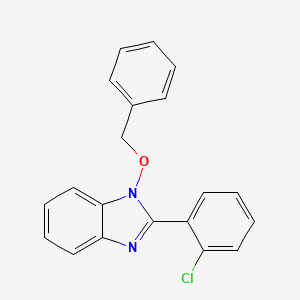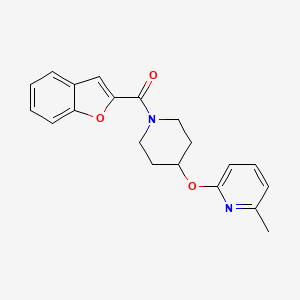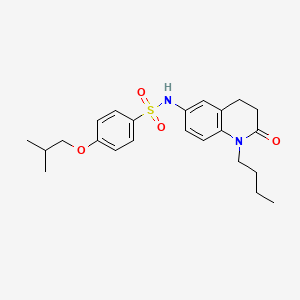
1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (BCP) is an organic compound with a wide range of uses in scientific research. BCP is a heterocyclic aromatic compound that is used in a variety of experiments, including those related to biochemical and physiological effects. BCP is a versatile compound that can be used in a number of different applications, and it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Benzimidazoles, including derivatives similar to 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole, have been synthesized through various chemical protocols. These methods emphasize the efficient creation of benzimidazole derivatives, highlighting the importance of these compounds in chemical research due to their diverse applications. The synthesis often involves the condensation of aldehydes with 1,2-phenylenediamine in the presence of catalysts, indicating a broad interest in developing eco-friendly and efficient synthetic routes for benzimidazole derivatives (Bardajee et al., 2016).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic analyses have been conducted on benzimidazole derivatives to understand their molecular configurations and interactions. These studies, including X-ray diffraction and NMR spectroscopy, provide insights into the stability and electronic structure of benzimidazole compounds, which are crucial for their potential applications in pharmaceuticals and materials science (Saral et al., 2017).
Applications in Health and Disease
- Certain benzimidazole derivatives have shown immunostimulatory activity, which could be beneficial in developing therapeutic agents. For example, some compounds have been evaluated for their potential to increase anti-leukemia resistance and exhibit anti-metastatic effects in cancer models, indicating the relevance of these molecules in cancer research and therapy development (Tagliabue et al., 1978).
Antioxidant and α-Glucosidase Inhibitory Activities
- Research has also explored the antioxidant and α-glucosidase inhibitory activities of benzimidazole derivatives. These compounds have been assessed for their ability to inhibit enzymes like α-glucosidase and their antioxidant capacities, which could have implications for treating metabolic disorders and managing oxidative stress (Menteşe et al., 2020).
Crystal Structure Analysis
- The crystal structure of benzimidazole derivatives, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been investigated to understand the molecular arrangement and interactions within the crystal lattice. Such studies are essential for the application of these compounds in material science and pharmaceutical formulation (Kaynak et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-phenylmethoxybenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)24-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYRJGWUKTVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)


![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

